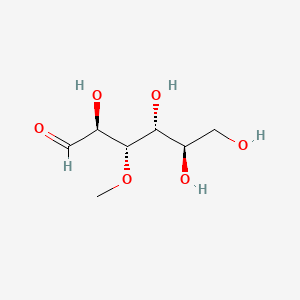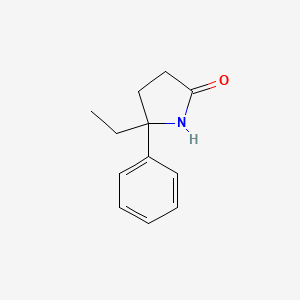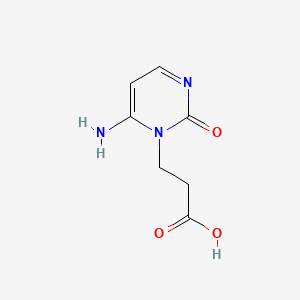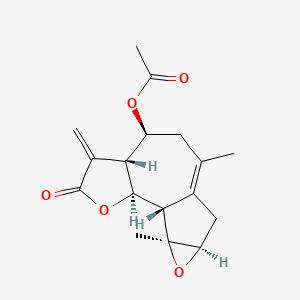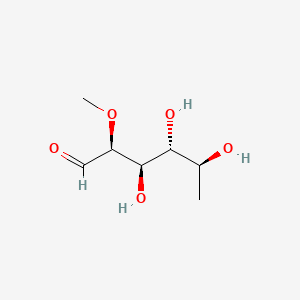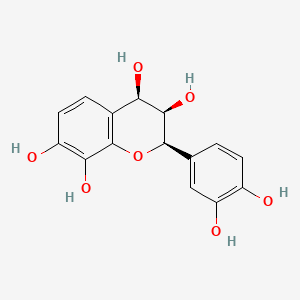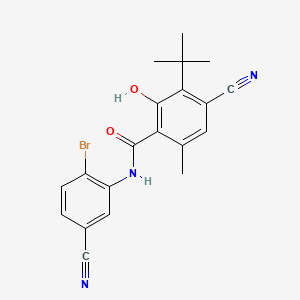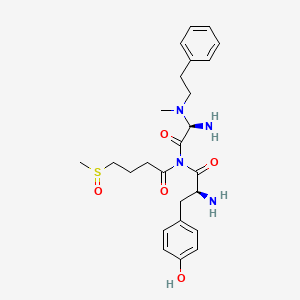
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ki-1769 is a small molecule drug that functions as an activator of ATP-sensitive potassium channels (KATP channels). It was initially developed by Kirin Holdings Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia .
Métodos De Preparación
The synthesis of Ki-1769 involves the preparation of 3-pyridinecarboximidamide, N-cyano-N’-(2-phenylethyl)-. The synthetic route typically includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the phenylethyl group: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods for Ki-1769 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Análisis De Reacciones Químicas
Ki-1769 undergoes various types of chemical reactions, including:
Oxidation: Ki-1769 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Ki-1769 into reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Ki-1769 serves as a model compound for studying the activation of KATP channels and their role in various chemical processes.
Biology: In biological research, Ki-1769 is used to investigate the physiological and pharmacological effects of KATP channel activation on cellular functions.
Medicine: Ki-1769 has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and myocardial ischemia.
Mecanismo De Acción
Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .
Comparación Con Compuestos Similares
Ki-1769 is part of a class of compounds known as pyridinecarboxamidine derivatives. Similar compounds include:
Ki-1769 is unique in its specific activation of KATP channels without additional nitrate activity, which distinguishes it from other compounds with dual activities .
Propiedades
Número CAS |
133300-00-2 |
|---|---|
Fórmula molecular |
C15H14N4 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |
Clave InChI |
SUPZSNPDPSPMTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Sinónimos |
Ki 1769 Ki-1769 Ki1769 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

